Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is a key intermediate compound used in the synthesis of Poziotinib []. Poziotinib is a tyrosine kinase inhibitor with potential anticancer properties []. This compound plays a crucial role in the multi-step synthesis process of Poziotinib and is not typically studied for its independent properties.
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. This compound belongs to the class of aminoquinazoline derivatives, which are known for their diverse biological activities, particularly in the field of pharmacology.
The compound is referenced in various scientific literature and patents, particularly those focusing on medicinal applications and synthesis methods. Notably, it is associated with research related to glucose-dependent insulinotropic polypeptide receptor agonists and other therapeutic agents targeting metabolic disorders .
This compound is classified under the following categories:
The synthesis of tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate typically involves several key steps:
The synthetic route can be summarized as follows:
The molecular structure of tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate can be described as follows:
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate can undergo several chemical reactions typical for compounds containing both piperidine and quinazoline functionalities.
The reactivity of this compound is influenced by its electronic structure, where electron-withdrawing groups enhance electrophilicity at certain positions on the aromatic ring.
The mechanism of action for tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate primarily involves its interaction with specific biological targets, such as receptors involved in metabolic pathways.
Research indicates that compounds within this class exhibit significant activity in modulating insulin signaling pathways, which is crucial for managing diabetes and obesity .
Understanding the physical and chemical properties of tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is essential for its application in research and development.
Thermal stability studies suggest that this compound can withstand moderate temperatures without significant degradation, making it suitable for various experimental conditions .
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate has several scientific applications:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, paving the way for innovative therapeutic strategies.
The synthesis of tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate (CAS: 612501-45-8, C₁₉H₂₄ClN₃O₄) follows a convergent strategy that integrates quinazoline core formation with piperidine functionalization. The canonical pathway involves three critical stages:
Crystallographic studies confirm that optimized reaction sequences produce crystals with monoclinic symmetry (space group P2₁/c), lattice parameters a = 10.9035(6) Å, b = 8.0936(6) Å, c = 29.429(2) Å, and β = 98.136(2)°, indicating high stereochemical purity [4].
The C4-chloro group in 4-chloro-7-methoxyquinazolin-6-ol activates the adjacent C6 position for SNAr, enabling efficient C-O bond formation with piperidinyl alcohols. Key mechanistic and optimization insights include:
Table 1: Solvent and Base Effects on SNAr Efficiency
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | DIPEA | 80 | 4 | 95 |
DMSO | K₂CO₃ | 100 | 6 | 82 |
THF | DBU | 65 | 8 | 73 |
Acetonitrile | TEA | 70 | 12 | 68 |
The Boc group serves three critical functions in piperidine derivatization:
Table 2: Deprotection Efficiency Under Acidic Conditions
Acid Reagent | Concentration | Time (h) | Deprotection Yield (%) | Quinazoline Decomposition (%) |
---|---|---|---|---|
HCl/Dioxane | 4M | 2 | 93 | <2 |
TFA/DCM | 50% v/v | 1.5 | 89 | 3 |
H₂SO₄/MeOH | 10% v/v | 4 | 78 | 8 |
Etherification Challenges
Deprotection Pitfalls
Table 3: Optimization Parameters for Key Steps
Step | Critical Parameter | Optimal Condition | Impact of Deviation |
---|---|---|---|
SNAr Etherification | Solvent Polarity | DMF (ε=36.7) | Low polarity: <60% conversion |
Base pKa | DIPEA (pKa=10.98) | Weak bases (TEA, pKa=7.76): slow kinetics | |
Boc Deprotection | Acid Strength | HCl, 4M in dioxane | [H⁺] <3M: incomplete deprotection |
Temperature | 20-25°C | >40°C: methoxy dealkylation (≤15%) |
Catalyst Innovations
Nanocrystalline cerium(IV) oxide (CeO₂, 2 mol%) catalyzes SNAr at 70°C with 88% yield in 3 hours, reducing thermal exposure. The solid catalyst is recyclable for three cycles without significant activity loss [4].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2